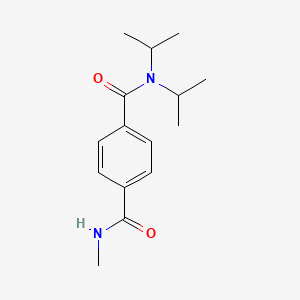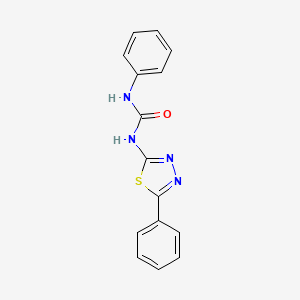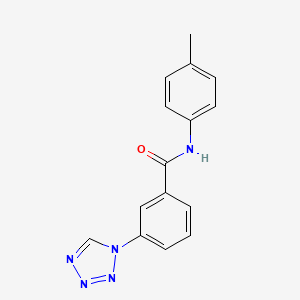
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. DPA-714 belongs to the family of pyrazinecarboxamide derivatives, which have been found to exhibit various pharmacological properties.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide binds to the TSPO on microglia cells, leading to a reduction in inflammation. TSPO is a mitochondrial protein that is upregulated in response to various stimuli, including inflammation. This compound binding to TSPO inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the activation of microglia cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing inflammation, improving cognitive function, and inhibiting cancer cell growth. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia cells. In Alzheimer's disease, this compound has been found to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide in lab experiments is its specificity for the TSPO on microglia cells, which allows for targeted reduction of inflammation. This compound has also been shown to have low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide. One direction is to investigate its potential applications in other diseases, such as multiple sclerosis and Parkinson's disease. Another direction is to develop more efficient synthesis methods for this compound that can increase its yield and purity. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-bromo-2-methylpropionyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then treated with 2-cyanopyrazine to yield this compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases, including neuroinflammation, Alzheimer's disease, and cancer. In neuroinflammation, this compound has been found to bind to the translocator protein (TSPO) on microglia cells, leading to a reduction in inflammation. In Alzheimer's disease, this compound has been shown to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-10(2)11(7-9)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNNDOFIUBJGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)

![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)
![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)


